molecular formula C23H26N4O2S B2973619 7-phenyl-2-[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1243097-60-0

7-phenyl-2-[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2973619
CAS No.: 1243097-60-0
M. Wt: 422.55
InChI Key: NFVMRXZZRIEHAJ-UHFFFAOYSA-N
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Description

The compound 7-phenyl-2-[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one belongs to the thienopyrimidinone class, a scaffold known for its pharmacological versatility. Structurally, it features:

  • A 7-phenyl group on the thienopyrimidinone core, which enhances aromatic interactions in biological targets.
  • A 2-[3-(piperidin-1-ylcarbonyl)piperidin-1-yl] substituent, combining two piperidine rings linked by a carbonyl group. This moiety likely improves binding affinity through hydrogen bonding and hydrophobic interactions.

Properties

IUPAC Name

7-phenyl-2-[3-(piperidine-1-carbonyl)piperidin-1-yl]-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2S/c28-21-20-19(18(15-30-20)16-8-3-1-4-9-16)24-23(25-21)27-13-7-10-17(14-27)22(29)26-11-5-2-6-12-26/h1,3-4,8-9,15,17H,2,5-7,10-14H2,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVMRXZZRIEHAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-phenyl-2-[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thienopyrimidine Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable nitrile or amine precursor under acidic or basic conditions.

    Introduction of the Piperidine Groups: The piperidine moieties are introduced via nucleophilic substitution reactions, where piperidine is reacted with an appropriate electrophilic intermediate.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and continuous flow systems to handle increased volumes.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

7-Phenyl-2-[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperidine or phenyl groups, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenated reagents, strong acids or bases

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound can be studied for its interactions with various biomolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicinal research, 7-phenyl-2-[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-phenyl-2-[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thieno[3,2-d]Pyrimidin-4(3H)-one Derivatives

Compound Name Substituent at Position 2 Substituent at Position 7 Key Biological Activity Synthesis Highlights Reference
Target Compound 3-(Piperidin-1-ylcarbonyl)piperidin-1-yl Phenyl Not explicitly reported (inferred kinase/PDE inhibition) Likely involves multi-step coupling of piperidine derivatives -
2-(4-Phenylpiperazin-1-yl)-7-phenyl analog 4-Phenylpiperazinyl Phenyl Kinase inhibition (Pim-1) Microwave-assisted phosphorylation and condensation
2-(Isopropylamino) derivative Isopropylamino Unsubstituted Selective PDE7 inhibition (IC₅₀ = 0.8 nM) One-pot cyclization with 3-aminothiophene carboxamide
2-(4-Benzylpiperazinyl)-7-(4-chlorophenyl) 4-Benzylpiperazinyl 4-Chlorophenyl Antiproliferative activity KI-catalyzed coupling in DMF
7-Benzyl-3-(4-fluorophenyl) analog Pyrrolidin-1-yl Benzyl Structural characterization (no activity reported) Cyclocondensation of thiophene precursors
2-(tert-Butylamino)-6-substituted tert-Butylamino Propargyl-piperazinyl Anticancer (cell line screening) Pd-catalyzed Sonogashira coupling

Key Observations:

Compounds with 4-phenylpiperazinyl groups (e.g., ) show kinase inhibition, suggesting the target compound may share similar mechanisms.

Synthetic Accessibility: Derivatives with straightforward substituents (e.g., isopropylamino) are synthesized via one-pot reactions , while complex substituents (e.g., propargyl-piperazinyl) require advanced coupling techniques . The target compound’s synthesis likely involves multi-step amide coupling or urea formation.

Biological Performance :

  • PDE7 inhibitors (e.g., ) emphasize the role of small, lipophilic groups at position 2 for potency.
  • Antiproliferative agents (e.g., ) often feature halogenated aryl groups at position 7, whereas the target compound’s 7-phenyl group may prioritize aromatic stacking.

Biological Activity

7-Phenyl-2-[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that has garnered attention for its potential biological activities. This compound integrates a thienopyrimidine core with piperidine and phenyl groups, which contributes to its unique properties and interactions within biological systems.

Chemical Structure and Properties

The molecular structure of 7-phenyl-2-[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one can be represented as follows:

PropertyValue
IUPAC Name7-phenyl-2-[3-(piperidin-1-carbonyl)piperidin-1-yl]-3H-thieno[3,2-d]pyrimidin-4-one
Molecular Weight422.5 g/mol
CAS Number1243097-60-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The thienopyrimidine scaffold has been associated with various pharmacological effects, including:

  • Antifungal Activity : Compounds with similar structures have shown significant antifungal properties, suggesting a potential for this compound in treating fungal infections .
  • Antibacterial Activity : Research indicates that derivatives of thienopyrimidines possess antibacterial effects, which may extend to this compound as well .

Biological Activity Studies

Recent studies have focused on the pharmacological potential of thienopyrimidine derivatives. The following table summarizes key findings related to the biological activity of similar compounds:

Study ReferenceBiological ActivityFindings
Muller et al. (2002) AntifungalSignificant antifungal activity observed.
Chambhare et al. (2003) AntibacterialNotable antibacterial effects against various strains.
Xie et al. (2007) AnticonvulsantPotential anticonvulsant properties identified.

Case Studies

Several case studies have highlighted the efficacy of thienopyrimidine derivatives in various therapeutic areas:

  • Anticancer Properties : Research has indicated that compounds structurally related to thienopyrimidines exhibit anticancer activity by inhibiting specific cancer cell lines. For instance, pyrazolo[1,5-a]pyrimidines have shown promise in targeting cancer cells through selective protein inhibition .
  • Enzymatic Inhibition : Investigations into the enzymatic inhibition capabilities of similar compounds reveal their potential as enzyme inhibitors in metabolic pathways, which could lead to novel therapeutic applications in metabolic disorders .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 7-phenyl-2-[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one, and how can reaction conditions be optimized?

  • Methodology :

  • Catalytic Systems : Use p-toluenesulfonic acid (p-TSA) as a catalyst in one-pot multicomponent reactions (e.g., coupling 4-hydroxycoumarin derivatives with aldehydes and thiourea) to simplify step efficiency .
  • Reflux Conditions : Optimize yield by refluxing in formic acid (16–18 hours) for cyclization, followed by precipitation in cold water .
  • Solvent Selection : Dichloromethane (DCM) or ethanol are preferred for minimizing side reactions.
    • Table 1 : Comparison of Reported Yields and Conditions
PrecursorsCatalystSolventTemp/TimeYieldReference
4-Hydroxycoumarin, Piperidine aldehydep-TSAEthanolReflux, 18 h75–85%
Thiophene derivativesFormic acid-Reflux, 16 h85%

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • Use 1H^1H and 13C^{13}C NMR to resolve piperidine and thieno-pyrimidinone moieties. For example, piperidine carbonyl signals appear at δ 165–170 ppm in 13C^{13}C NMR .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns .
    • X-ray Crystallography : Resolve crystal packing and stereochemistry. Triclinic systems (space group P1P1) with unit cell parameters a=9.851A˚,α=117.573a = 9.851 \, \text{Å}, \, \alpha = 117.573^\circ are typical for similar scaffolds .

Advanced Research Questions

Q. How can computational methods predict drug-likeness and oral bioavailability for this compound?

  • Physicochemical Properties :

  • Calculate LogP (partition coefficient) and polar surface area (PSA) using tools like SwissADME. Piperidine moieties enhance solubility (PSA < 140 Å2^2 is favorable) .
    • Pharmacokinetic Modeling :
  • Molecular dynamics simulations assess binding to cytochrome P450 enzymes. For example, piperidine derivatives show moderate CYP3A4 inhibition .
    • Table 2 : Predicted vs. Experimental Properties
PropertyPredicted (Computational)Experimental (Observed)
LogP3.23.5 (HPLC)
PSA78 Å2^282 Å2^2 (X-ray)

Q. How should researchers resolve discrepancies in spectral data during structural elucidation?

  • Case Study : If 1H^1H NMR shows unexpected splitting in the piperidine region:

  • Alternative Conformations : Piperidine rings may adopt chair or boat conformations, altering coupling constants. Compare with DFT-optimized structures .
  • Dynamic Effects : Variable-temperature NMR can detect ring puckering or restricted rotation .
    • Cross-Validation : Overlay experimental IR carbonyl stretches (1650–1700 cm1^{-1}) with computational spectra .

Q. What strategies ensure compound stability under varying storage conditions?

  • Degradation Pathways :

  • Hydrolysis of the piperidinylcarbonyl group in acidic/basic conditions. Monitor via HPLC at 0, 7, 30 days .
    • Optimal Storage :
  • Store at –20°C under nitrogen. Avoid light exposure (thieno-pyrimidinones are UV-sensitive) .

Q. Can isosteric replacements of the piperidine or thieno-pyrimidinone moieties modulate bioactivity?

  • Piperidine Modifications :

  • Replace piperidine with pyrrolidine (smaller ring) to reduce steric hindrance. shows pyrrolidine analogs retain crystallinity .
    • Thieno-Pyrimidinone Alternatives :
  • Chromeno-pyrimidine hybrids (e.g., 5H-chromeno[4,3-d]pyrimidine) enhance π-stacking in kinase inhibitors .

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